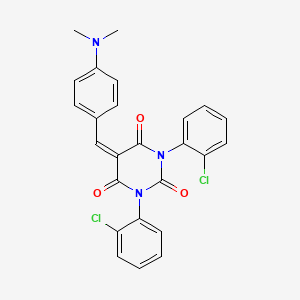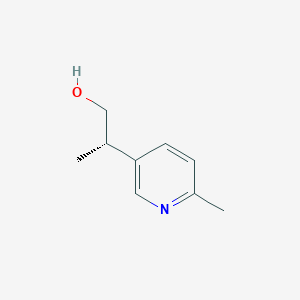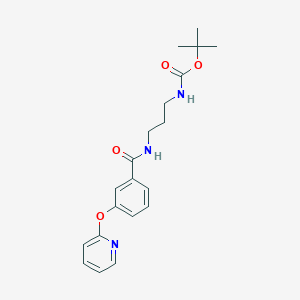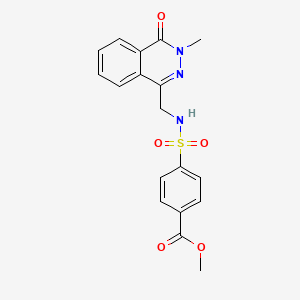
1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione is a useful research compound. Its molecular formula is C25H19Cl2N3O3 and its molecular weight is 480.35. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Synthetic Applications
Isolation and Characterization of Carbanions
Research by Krahulic et al. (2009) explores the isolation of phenylide-like carbanions within N-heterocyclic carbene frameworks, revealing significant advancements in the understanding and manipulation of carbanions, which could be relevant for the synthesis and functionalization of complex molecules including diazaperhydroine derivatives (Krahulic et al., 2009).
Development of Ligands and Coordination Chemistry
Ghaffarinia and Golchoubian (2005) discuss the preparation of phenol-based ligands with coordination sites, which could be pivotal for creating complex molecules with specific properties, including those similar to the compound (Ghaffarinia & Golchoubian, 2005).
Photophysical and Material Properties
Chiral Nickel Complexes in Polymer Synthesis
A study by Yuan et al. (2013) on chiral nickel complexes used in the synthesis of dendritic polyethylene highlights the role of organometallic chemistry in developing new materials, which might provide insights into the potential material applications of diazaperhydroine derivatives (Yuan et al., 2013).
Polymerization Catalysts Based on Nickel and Palladium Complexes
Research by Schmid et al. (2001) on new catalysts for olefin polymerization could inform the development of novel catalytic systems using complex molecules like diazaperhydroine derivatives for polymer synthesis and modification (Schmid et al., 2001).
Electronic and Fluorescence Properties
Photochromic and Fluorescence Switching Properties
A study by Taguchi et al. (2011) on hexatriene-type photochromic compounds and their fluorescence properties could provide a foundation for understanding the photophysical behaviors of complex diazaperhydroine derivatives, especially in applications related to optoelectronics or fluorescence-based sensors (Taguchi et al., 2011).
Propriétés
IUPAC Name |
1,3-bis(2-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O3/c1-28(2)17-13-11-16(12-14-17)15-18-23(31)29(21-9-5-3-7-19(21)26)25(33)30(24(18)32)22-10-6-4-8-20(22)27/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFNHZFWVUTZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide](/img/structure/B2680207.png)




![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)





